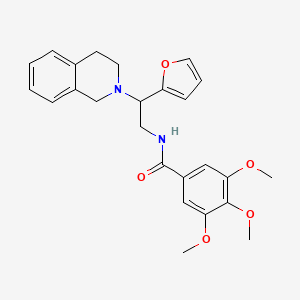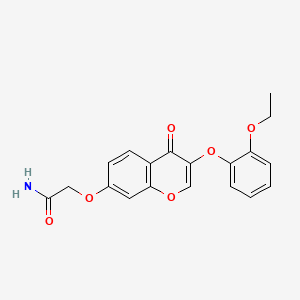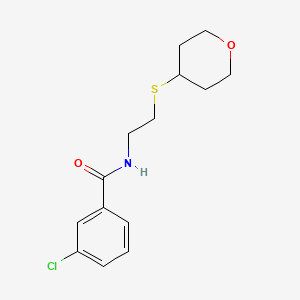
3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of 1,3-dipolar cycloaddition reactions, as seen in the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives. These reactions are typically performed under mild conditions and do not require a catalyst, which suggests that similar methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
While the exact molecular structure of "3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide" is not discussed, the structure of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides has been confirmed by X-ray analysis . This suggests that X-ray crystallography could be a valuable tool for analyzing the molecular structure of the compound of interest.
Chemical Reactions Analysis
The papers describe reactions involving the rearrangement of molecules, such as the ANRORC mechanism, which includes nucleophilic addition, ring opening, and ring closure . These types of reactions could be relevant to the chemical behavior of "this compound", especially if it undergoes similar intramolecular transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and reactivity, can often be inferred from related structures and their behavior in various reactions .
科学的研究の応用
1. Regioselective Lithiation
Research by Rebstock et al. (2004) demonstrated regioselective lithiation processes in related compounds, suggesting potential applications in selective organic synthesis. This study used similar compounds for lithiation, which could be relevant for the development of specific organic synthesis pathways for 3-chloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).
2. Reactivity in Heterocyclic Synthesis
Mohareb et al. (2004) explored the reactivity of similar compounds in the synthesis of various heterocyclic derivatives, indicating the potential of this compound in the formation of diverse organic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
3. Potential in Neuroleptic Drug Development
Research by Iwanami et al. (1981) on similar benzamides revealed their potential in neuroleptic drug development. Although the focus was not directly on this compound, the study's findings could be applicable to its development as a neuroleptic agent (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
4. Application in Organic Electroluminescent Compounds
Shi Juan-ling (2006) conducted a study on the synthesis of organic electroluminescent compounds using similar structures. This suggests the potential application of this compound in the field of electroluminescence (Shi Juan-ling, 2006).
5. Role in Catalysis
A study by Khazaei et al. (2015) indicated the effectiveness of similar compounds as catalysts in the synthesis of diverse pyran derivatives, suggesting potential catalytic applications for this compound in organic reactions (Khazaei, Zolfigol, Karimitabar, Nikokar, & Moosavi‐Zare, 2015).
6. Synthesis of Tuberculostatic Agents
Foks et al. (2005) described the use of structurally similar compounds in the synthesis of tuberculostatic agents. This points towards potential research avenues exploring this compound in the development of new treatments for tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
特性
IUPAC Name |
3-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c15-12-3-1-2-11(10-12)14(17)16-6-9-19-13-4-7-18-8-5-13/h1-3,10,13H,4-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFANSEPPRNEQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

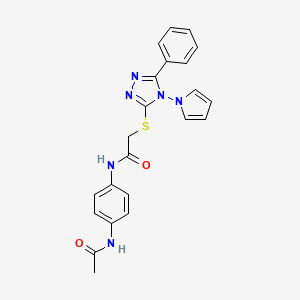
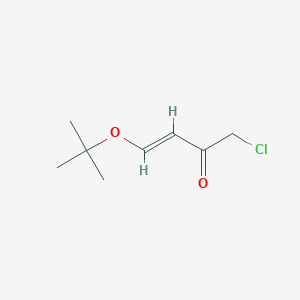
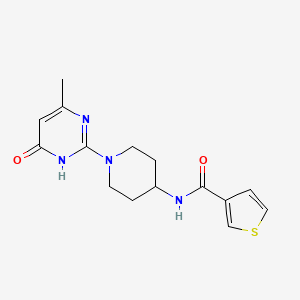
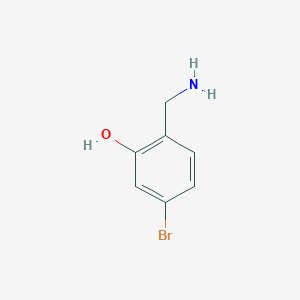

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B3012890.png)
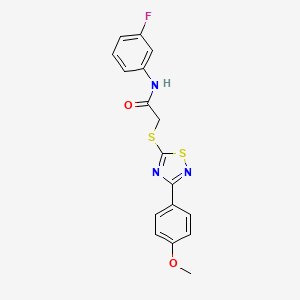
![N-(4-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3012893.png)
![4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B3012894.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3012897.png)
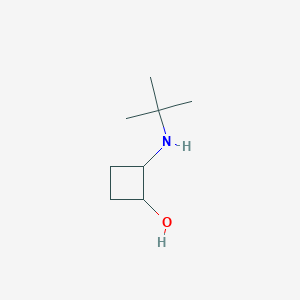
![N-benzyl-2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012901.png)
